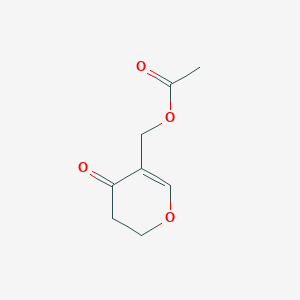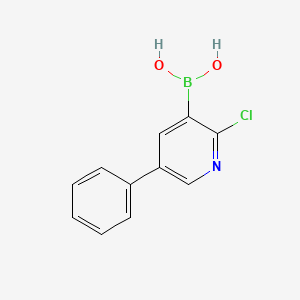
4-Dihydroxy-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dihydroxy-2-butanone is an organic compound with the molecular formula C4H8O3. It is a key intermediate in the biosynthesis of riboflavin (vitamin B2) and plays a crucial role in various biochemical processes. This compound is also known for its involvement in the formation of the xylene moiety of lumazine, which is ultimately incorporated into riboflavin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Dihydroxy-2-butanone can be synthesized through several methods. One common approach involves the oxidation of 1,3-butanediol using hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out at temperatures ranging from 60 to 75°C . Another method involves the bioproduction of 4-hydroxy-2-butanone via an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and environmental friendliness. The use of immobilized enzymes on functionalized single-walled carbon nanotubes has been shown to enhance the yield and stability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Dihydroxy-2-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide as the oxidizing agent.
Reduction: It can be reduced to 1,3-butanediol using specific microbial strains such as Pichia jadinii.
Substitution: The compound can participate in nucleophilic substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: The major product is 4-hydroxy-2-butanone.
Reduction: The major product is 1,3-butanediol.
Aplicaciones Científicas De Investigación
4-Dihydroxy-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Dihydroxy-2-butanone involves its role as a substrate for the enzyme 3,this compound 4-phosphate synthase (RibB). This enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,this compound 4-phosphate, which is then incorporated into the xylene moiety of lumazine and ultimately into riboflavin . The reaction involves the dehydration of the first carbon and the removal of the fourth carbon of D-ribulose-5-phosphate .
Comparación Con Compuestos Similares
4-Dihydroxy-2-butanone can be compared with other similar compounds such as:
1,3-Butanediol: A reduction product of this compound, used in the synthesis of various chemicals.
4-Hydroxy-2-butanone: An oxidation product, used as an intermediate in pharmaceutical synthesis.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of riboflavin, which is not shared by many other compounds. Its involvement in the formation of the xylene moiety of lumazine and its subsequent incorporation into riboflavin highlights its importance in biochemical processes .
Propiedades
Número CAS |
51299-84-4 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
4,4-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h4,6-7H,2H2,1H3 |
Clave InChI |
FGVRJQCLRCOIMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



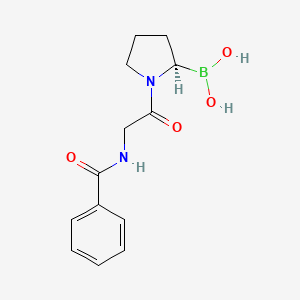
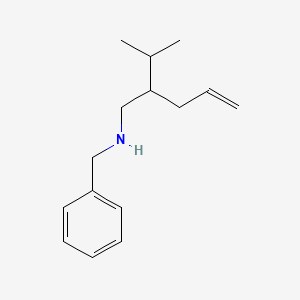


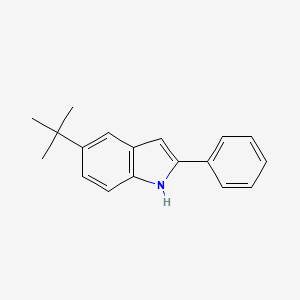

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
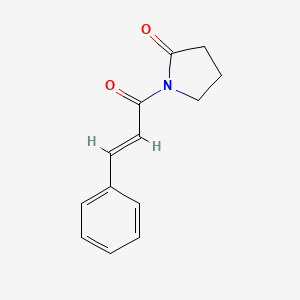
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)

